2-Azido-1-bromo-4-(trifluoromethyl)benzene

Catalog No.
S14152581
CAS No.
M.F
C7H3BrF3N3
M. Wt
266.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azido-1-bromo-4-(trifluoromethyl)benzene

Product Name

2-Azido-1-bromo-4-(trifluoromethyl)benzene

IUPAC Name

2-azido-1-bromo-4-(trifluoromethyl)benzene

Molecular Formula

C7H3BrF3N3

Molecular Weight

266.02 g/mol

InChI

InChI=1S/C7H3BrF3N3/c8-5-2-1-4(7(9,10)11)3-6(5)13-14-12/h1-3H

InChI Key

NYSLYUUFTCSHMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N=[N+]=[N-])Br

2-Azido-1-bromo-4-(trifluoromethyl)benzene is an organic compound featuring a benzene ring substituted with an azido group, a bromo group, and a trifluoromethyl group. The molecular structure can be denoted as C7H4BrF3N3, and it possesses significant chemical reactivity due to the presence of these functional groups. The azido group (-N₃) is known for its ability to participate in various

  • Substitution Reactions: The bromo substituent can be replaced by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
  • Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
  • Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions with alkynes, forming stable triazole linkages.

These reactions are facilitated by the compound's unique electronic properties, particularly due to the trifluoromethyl group.

The synthesis of 2-Azido-1-bromo-4-(trifluoromethyl)benzene can be achieved through several methods:

  • Nucleophilic Substitution: One common method involves reacting 1-bromo-4-(trifluoromethyl)benzene with sodium azide in a suitable solvent under mild conditions. This reaction typically occurs at room temperature or slightly elevated temperatures to facilitate the formation of the azido group.
  • Diazotization Method: Another approach includes forming a diazonium salt from 4-(trifluoromethyl)aniline and sodium nitrite, followed by treatment with sodium azide to yield the desired azide compound .

These synthetic routes can be optimized for higher yields and purity through techniques such as continuous flow reactors.

2-Azido-1-bromo-4-(trifluoromethyl)benzene has several applications across various fields:

  • Synthetic Chemistry: It serves as a building block for synthesizing complex organic molecules and heterocycles.
  • Materials Science: The compound's unique properties make it useful in developing specialty chemicals and materials.
  • Bioconjugation: It is employed in labeling biomolecules due to its reactive azido group, facilitating the study of biological processes.

Interaction studies involving 2-Azido-1-bromo-4-(trifluoromethyl)benzene focus on its reactivity with other molecular targets. The azido group is particularly significant in click chemistry, allowing for selective reactions with alkynes to form triazole compounds. These interactions can lead to modifications of target molecules, potentially altering their biological functions or properties .

Several compounds share structural similarities with 2-Azido-1-bromo-4-(trifluoromethyl)benzene. Here are some comparable compounds:

Compound NameStructure FeaturesUniqueness
1-Azido-4-(trifluoromethyl)benzeneAzido and trifluoromethyl groupsLacks bromo substituent
1-Bromo-4-(trifluoromethoxy)benzeneBromo and trifluoromethoxy groupsNo azido group
1-Azido-2-bromo-4-(methoxy)benzeneAzido and bromo groups with methoxyDifferent substitution pattern
1-Azido-4-fluorobenzeneAzido and fluoro groupsFluoro instead of trifluoromethyl

The uniqueness of 2-Azido-1-bromo-4-(trifluoromethyl)benzene lies in its combination of both azido and bromo substituents along with the trifluoromethyl group, which imparts distinct electronic characteristics that are advantageous for specific synthetic applications.

XLogP3

4.4

Hydrogen Bond Acceptor Count

5

Exact Mass

264.94624 g/mol

Monoisotopic Mass

264.94624 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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